molecular formula C10H13NO2 B1335760 N-[4-(2-hydroxyethyl)phenyl]acetamide CAS No. 83345-11-3

N-[4-(2-hydroxyethyl)phenyl]acetamide

Cat. No. B1335760
CAS RN: 83345-11-3
M. Wt: 179.22 g/mol
InChI Key: VYEJXTZQKRHBHH-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxyethyl)phenyl]acetamide is a compound that has been studied for its potential therapeutic effects. It is structurally related to N-(2-hydroxy phenyl)acetamide, which has demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats . The compound's biological interactions and electronic structure have been investigated using computational tools, revealing insights into its reactivity and potential biological activities . Additionally, its interaction with methyl(organyl)dichlorosilanes has been explored, leading to the formation of silaheterocyclic compounds with interesting properties [3, 4].

Synthesis Analysis

The synthesis of N-(2-hydroxyphenyl)acetamide derivatives has been achieved through various methods. For instance, the reaction with chlorotrimethylsilane has been used to produce silylated derivatives, which were further reacted to yield different silaheterocyclic structures . Another approach involved the direct reaction of aniline with glycolic acid to obtain N-phenyl-2-hydroxyacetamide in crystalline form . These methods demonstrate the versatility in synthesizing related compounds, which could be adapted for the synthesis of N-[4-(2-hydroxyethyl)phenyl]acetamide.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic methods and computational analysis. For example, the vibrational spectra of N-(4-hydroxy phenyl) acetamide were recorded and analyzed using density functional theory (DFT), providing detailed information on the vibrational modes and electronic structure . Similarly, the crystal structure of N-phenyl-2-hydroxyacetamide was determined, revealing a non-planar molecule with specific hydrogen-bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of N-(2-hydroxyphenyl)acetamide and its derivatives has been explored in various studies. The silylation reactions lead to the formation of silaheterocyclic compounds with potential hydrolysis to form silanols . Additionally, the electronic and biological interactions of these compounds have been studied using molecular docking, which suggests potential antifungal and anticancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyphenyl)acetamide derivatives have been characterized using different analytical techniques. The vibrational spectroscopic assignment, molecular electrostatic potential, and natural bond orbital analysis have provided insights into the compound's electronic structure and intermolecular interactions . The dynamic NMR properties of related compounds have also been studied, revealing information about the energy barriers associated with certain proton movements .

Scientific Research Applications

Anti-Arthritic and Anti-Inflammatory Properties

N-[4-(2-hydroxyethyl)phenyl]acetamide has shown potential in anti-arthritic and anti-inflammatory activities. In a study with adjuvant-induced arthritic rats, it was observed that this compound significantly reduced body weight and paw oedema volume. Moreover, it was effective in lowering the levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, as well as altering oxidative stress markers, indicating its promising anti-arthritic properties (Jawed et al., 2010).

Synthesis and Structure Analysis

The compound has been a subject of interest in chemical synthesis and structure analysis. For instance, its silylated derivatives were synthesized, and their structures were investigated using various spectroscopic and analytical methods (Nikonov et al., 2016). Additionally, it has been utilized in the synthesis of other compounds, such as in the chemoselective acetylation of 2-aminophenol for antimalarial drug synthesis (Magadum & Yadav, 2018).

Metabolism and Toxicology Studies

N-[4-(2-hydroxyethyl)phenyl]acetamide has been examined in metabolism and toxicology studies. For example, a study focused on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes, which could provide insights into its metabolic pathways and potential toxicological effects (Coleman et al., 2000).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of N-[4-(2-hydroxyethyl)phenyl]acetamide, particularly in the context of environmental studies, has been conducted. These studies are significant for understanding the compound's environmental impact and degradation pathways (Jallouli et al., 2017).

Bioactive Metabolite Research

The compound has also been isolated as a bioactive metabolite from marine actinobacterium Streptomyces sp. and studied for its cytotoxic activities, which could be beneficial in drug discovery and pharmacological research (Sobolevskaya et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-[4-(2-hydroxyethyl)phenyl]acetamide” are not available, related compounds have been studied for their antimicrobial and antiproliferative properties . This suggests potential avenues for future research.

properties

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEJXTZQKRHBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391170
Record name N-[4-(2-hydroxyethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-hydroxyethyl)phenyl]acetamide

CAS RN

83345-11-3
Record name N-[4-(2-hydroxyethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the product from step (b) (55.3 g) in methanol (250 ml) and 1N aqu. NaOH (500 ml) was stirred at room temperature for 1 hour. The methanol was evaporated in vacuo and the remaining aqueous solution adjusted to pH 4 (2N aqu. HCl), saturated with NaCl, and extracted with ethyl acetate (×3). The combined extracts were washed with water and brine, dried over MgSO4 and evaporated in vacuo to give a brown oil which was flash chromatographed through a silica column using ethyl acetate and then crystallised from ethyl acetate to give the desired product (51.7 g).
Quantity
55.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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